molecular formula C6H8N2O2 B14236205 2-Diazonio-1-ethoxybuta-1,3-dien-1-olate CAS No. 499970-40-0

2-Diazonio-1-ethoxybuta-1,3-dien-1-olate

Katalognummer: B14236205
CAS-Nummer: 499970-40-0
Molekulargewicht: 140.14 g/mol
InChI-Schlüssel: DMVDHOFKVPCDPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Diazonio-1-ethoxybuta-1,3-dien-1-olate is an organic compound with the molecular formula C6H8N2O2 It is a diazo compound, characterized by the presence of a diazonium group (-N2+) and an ethoxy group (-OCH2CH3) attached to a butadiene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-ethoxybuta-1,3-dien-1-olate typically involves the diazotization of an appropriate precursor. One common method is the reaction of ethyl 3-butenoate with a diazotizing agent such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction is carried out at low temperatures to stabilize the diazonium intermediate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Diazonio-1-ethoxybuta-1,3-dien-1-olate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides or hydroxides.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming cyclic structures.

    Reduction Reactions: The diazonium group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., NaCl) and bases (e.g., NaOH). These reactions are typically carried out at room temperature.

    Cycloaddition Reactions: Reagents such as dienes or alkynes are used, often under mild heating.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Halogenated or hydroxylated derivatives.

    Cycloaddition Reactions: Cyclic compounds with varying ring sizes.

    Reduction Reactions: Corresponding amines.

Wissenschaftliche Forschungsanwendungen

2-Diazonio-1-ethoxybuta-1,3-dien-1-olate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures through cycloaddition reactions.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of dyes and pigments, where its diazonium group can be used to introduce colorant properties.

Wirkmechanismus

The mechanism of action of 2-Diazonio-1-ethoxybuta-1,3-dien-1-olate involves the reactivity of the diazonium group. This group can undergo nucleophilic substitution, where nucleophiles attack the positively charged nitrogen, leading to the formation of new bonds. The compound can also participate in cycloaddition reactions, where it forms cyclic structures through the interaction with other unsaturated compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Diazonio-1-methoxybuta-1,3-dien-1-olate: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Butenoic acid, 2-diazo-, ethyl ester: Another diazo compound with a similar backbone.

Uniqueness

2-Diazonio-1-ethoxybuta-1,3-dien-1-olate is unique due to its specific combination of a diazonium group and an ethoxy group on a butadiene backbone

Eigenschaften

CAS-Nummer

499970-40-0

Molekularformel

C6H8N2O2

Molekulargewicht

140.14 g/mol

IUPAC-Name

ethyl 2-diazobut-3-enoate

InChI

InChI=1S/C6H8N2O2/c1-3-5(8-7)6(9)10-4-2/h3H,1,4H2,2H3

InChI-Schlüssel

DMVDHOFKVPCDPH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=[N+]=[N-])C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.